

Technical Guide: Synthesis and Structural Elucidation of Azoxystrobin Acid (Metabolite R234886)

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Compound of Interest

Compound Name: Azoxystrobin acid

CAS No.: 1185255-09-7

Cat. No.: B571603

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Abstract

Azoxystrobin Acid (R234886) is the primary hydrolysis metabolite of the strobilurin fungicide Azoxystrobin.[1] Chemically defined as (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylic acid, it serves as a critical analytical standard for environmental fate studies and impurity profiling. This guide details a robust synthetic protocol for the laboratory-scale preparation of R234886 via controlled alkaline hydrolysis, followed by a comprehensive structural elucidation strategy distinguishing it from its geometric isomer (Z-form) and parent ester.

Part 1: Synthesis Strategy & Causality

The Synthetic Challenge

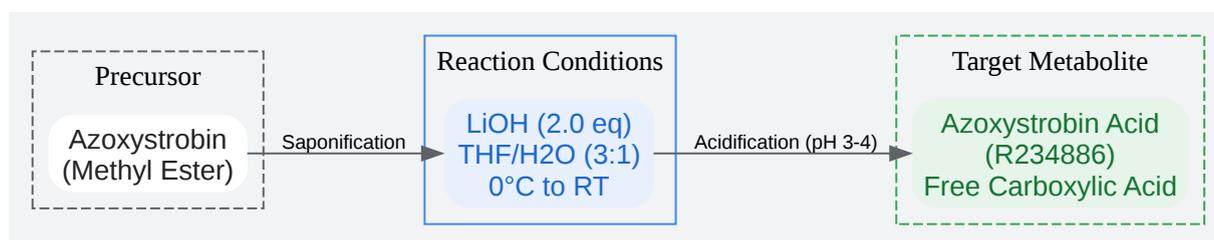
The primary challenge in synthesizing **Azoxystrobin Acid** is the selective hydrolysis of the methyl ester without affecting the cyano group (susceptible to hydrolysis to amide/acid) or the enol ether moiety (susceptible to acidic cleavage).

- **Acidic Hydrolysis:** High risk. Acidic conditions often lead to the cleavage of the enol ether, destroying the pharmacophore.

- Alkaline Hydrolysis (Selected Route): Controlled saponification using Lithium Hydroxide (LiOH) in a THF/Water matrix is the optimal strategy. LiOH is mild enough to hydrolyze the methyl ester while leaving the nitrile () and the pyrimidinyl ether linkages intact [1].

Reaction Pathway

The transformation involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the methyl ester, followed by acidification to protonate the carboxylate.



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Figure 1: Controlled hydrolysis pathway for the conversion of Azoxystrobin to **Azoxystrobin Acid**.

Part 2: Experimental Protocol

This protocol is designed to be self-validating. The disappearance of the starting material (TLC/HPLC) and the shift in solubility (product is soluble in base, insoluble in acid) act as in-process controls.

Materials

- Substrate: Azoxystrobin (Commercial grade or extracted standard), 1.0 g (2.48 mmol).
- Reagent: Lithium Hydroxide Monohydrate (LiOH·H₂O), 210 mg (5.0 mmol, ~2 eq).
- Solvent: Tetrahydrofuran (THF) / Deionized Water.
- Workup: 1M Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc).

Step-by-Step Methodology

- Solubilization: In a 50 mL round-bottom flask, dissolve 1.0 g of Azoxystrobin in 15 mL of THF. Ensure complete dissolution.
- Reagent Addition: Dissolve LiOH·H₂O (210 mg) in 5 mL of water. Add this aqueous solution dropwise to the THF mixture at 0°C (ice bath) to minimize side reactions.
- Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir vigorously for 4–6 hours.
 - Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The parent spot () should disappear; the product will remain at the baseline (polar carboxylate).
- Quench & Phase Separation:
 - Evaporate the THF under reduced pressure (rotary evaporator, 35°C).
 - Dilute the remaining aqueous residue with 10 mL water.
 - Wash: Extract the aqueous phase once with 10 mL EtOAc to remove unreacted ester or non-polar impurities. Discard the organic layer.
- Acidification (Critical Step):
 - Cool the aqueous phase to 0°C.
 - Slowly add 1M HCl dropwise with stirring until pH reaches ~3–4.
 - Observation: A white to off-white precipitate (**Azoxystrobin Acid**) should form immediately.
- Isolation:
 - Filter the solid using a sintered glass funnel.
 - Wash the cake with cold water (

) to remove excess salts.

- Dry under high vacuum at 40°C for 12 hours.

Expected Yield & Purity

- Yield: 85–92% (approx. 850–920 mg).
- Appearance: White crystalline solid.
- Purity: >98% (HPLC area normalization).

Part 3: Structural Elucidation & Characterization

Distinguishing the acid from the ester and the biologically inactive Z-isomer is paramount.

Mass Spectrometry (LC-MS/MS)

- Ionization: ESI Positive Mode.
- Parent Molecule (Azoxystrobin):
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.
- Target Metabolite (R234886):
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.
◦ Note: The mass difference of 14 Da corresponds to the loss of a methylene group () from the methyl ester [2].

Nuclear Magnetic Resonance (NMR)

The diagnostic signals confirm the integrity of the core structure and the loss of the methyl ester.

Table 1: Comparative

¹H NMR Data (DMSO-

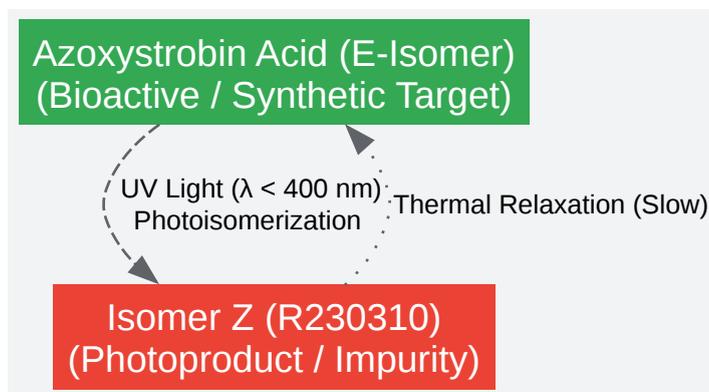
, 400 MHz)

Proton Assignment	Azoxystrobin (Parent) (ppm)	Azoxystrobin Acid (Product) (ppm)	Diagnostic Change
Pyrimidine H (2-pos)	8.45 (s)	8.45 (s)	Unchanged (Core intact)
Acrylate Olefin (=CH)	7.60 (s)	7.55 (s)	Slight shift; confirms E-isomer retention
Aromatic Protons	7.10 – 7.80 (m)	7.10 – 7.80 (m)	Multiplet pattern preserved
Acrylate -OCH ₃	3.75 (s)	3.72 (s)	Signal remains (Enol ether intact)
Ester -OCH ₃	3.62 (s)	Absent	Primary confirmation of hydrolysis
Carboxylic -COOH	Absent	12.50 (br s)	Appearance of acidic proton

Isomeric Purity (E vs Z)

The E-isomer is the active fungicide. The Z-isomer (R230310) is a common photoproduct [3].

- **Differentiation:** In the Z-isomer, the acrylate olefinic proton typically shifts upfield (shielded) compared to the E-isomer due to the anisotropic effect of the carbonyl group in the cis arrangement.
- **Stability:** Store the acid in amber vials. Exposure to UV light induces isomerization.



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Figure 2: Photoisomerization risk between the bioactive E-isomer and the Z-impurity.

Part 4: Impurity Profiling Context

In regulatory submissions (e.g., FAO specifications), **Azoxystrobin Acid** is monitored as a "relevant impurity" in soil and water metabolism studies [4].

Table 2: Key Metabolite Codes

Code	Chemical Name	Origin	Relevance
ICIA5504	Azoxystrobin	Parent	Active Ingredient
R234886	Azoxystrobin Acid	Hydrolysis	Main Soil/Water Metabolite

| R230310 | Azoxystrobin Z-Isomer | Photolysis | Impurity |

References

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Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
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